(8alpha,10alpha,13alpha,17beta)-17-[(4-Hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid
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Overview
Description
(8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid is a synthetic steroid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the desired position.
Carbonylation: Addition of a carbonyl group to form the ketone.
Aromatic Substitution: Introduction of the 4-hydroxyphenyl group through an aromatic substitution reaction.
Carboxylation: Introduction of the carboxyl group at the C3 position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Aromatic substitution reactions involving the 4-hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Aromatic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid involves its interaction with specific molecular targets, such as nuclear receptor coactivator 1 and bile acid receptor . These interactions can modulate various cellular pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Androstane steroids: Compounds with a similar steroid backbone.
Alkyl-phenylketones: Compounds with a similar aromatic ketone structure.
Benzoyl derivatives: Compounds with a similar benzoyl group.
Uniqueness
(8alpha,10alpha,13alpha,17beta)-17-[(4-hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H32O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(4-hydroxybenzoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C27H32O4/c1-26-13-11-17(25(30)31)15-18(26)5-8-20-21-9-10-23(27(21,2)14-12-22(20)26)24(29)16-3-6-19(28)7-4-16/h3-7,15,20-23,28H,8-14H2,1-2H3,(H,30,31)/t20-,21-,22-,23+,26-,27-/m0/s1 |
InChI Key |
RPNNXCYIESWDSC-JRZBRKEGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C4=CC=C(C=C4)O)CC=C5[C@@]3(CCC(=C5)C(=O)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)C4=CC=C(C=C4)O)CC=C5C3(CCC(=C5)C(=O)O)C |
Origin of Product |
United States |
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